4-Chloro-2-nitroaniline
Overview
Description
4-Chloro-2-nitroaniline is an organic compound with the molecular formula C6H5ClN2O2. It is a bright orange crystalline powder and is primarily used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals . This compound is known for its nonlinear optical properties, making it significant in the field of optoelectronics and photonics .
Mechanism of Action
Target of Action
4-Chloro-2-nitroaniline (4Cl2NA) is an organic compound that primarily targets the optoelectronics, photonics, nonlinear optical, and laser technology fields . It is used in the manufacture of dyes, pharmaceuticals, corrosion inhibitors, and also in the synthesis of niclosamide, a molluscicide .
Mode of Action
The 4Cl2NA molecules contain both intra- and intermolecular strong hydrogen bonding interactions. In the 4Cl2NA molecule, the amine group one hydrogen is attached to the nearer ortho position nitro group oxygen atom and forms N–H…O intramolecular hydrogen bonding interaction .
Biochemical Pathways
The Rhodococcus sp. strain MB-P1 utilizes 2-C-4-NA as the sole carbon, nitrogen, and energy source. In the growth medium, the degradation of 2-C-4-NA occurs with the release of nitrite ions, chloride ions, and ammonia . During the resting cell studies, the 2-C-4-NA-induced cells of strain MB-P1 transformed 2-C-4-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite .
Pharmacokinetics
It is known that the compound is thermally stable up to 115 °c .
Result of Action
The result of the action of this compound is the production of organic nonlinear optical single crystals. These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The compound is thermally stable up to 115 °C . It is also important to note that the compound should be handled with care due to its potential toxicity .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-nitroaniline interacts with various enzymes and proteinsThe compound is known to be involved in the synthesis of pigments
Cellular Effects
It has been reported that this compound can have mutagenic and carcinogenic effects
Molecular Mechanism
It is known that nitroaromatic compounds can undergo various reactions, including reduction, substitution, and addition reactions
Temporal Effects in Laboratory Settings
It has been reported that this compound is thermally stable up to 115 °C
Dosage Effects in Animal Models
It is known that this compound is toxic
Metabolic Pathways
It is known that nitroaromatic compounds can undergo various metabolic reactions, including reduction, substitution, and addition reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitroaniline can be synthesized through the nitration of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In industrial settings, this compound is produced by the amination of 1,4-dichloro-2-nitrobenzene. This process involves the reaction of 1,4-dichloro-2-nitrobenzene with ammonia at elevated temperatures and pressures . The product is then purified through crystallization and drying.
Types of Reactions:
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Reduction: 4-Chloro-1,2-phenylenediamine.
Substitution: Depending on the nucleophile, various substituted anilines can be formed.
Scientific Research Applications
4-Chloro-2-nitroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
2-Chloro-4-nitroaniline: Similar in structure but differs in the position of the chlorine and nitro groups.
4-Nitroaniline: Lacks the chlorine substituent, affecting its reactivity and applications.
2-Nitroaniline: Similar nitro group but lacks the chlorine substituent.
Uniqueness: 4-Chloro-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitro group and a chlorine atom on the benzene ring makes it particularly useful in the synthesis of complex organic molecules and in applications requiring nonlinear optical properties .
Properties
IUPAC Name |
4-chloro-2-nitroaniline | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |
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InChI Key |
PBGKNXWGYQPUJK-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Record name | 4-CHLORO-2-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID4030384 | |
Record name | 4-Chloro-2-nitroaniline | |
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Molecular Weight |
172.57 g/mol | |
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Physical Description |
4-chloro-2-nitroaniline is a bright orange powder. (NTP, 1992), Orange solid; [Hawley] Orange powder; [MSDSonline] | |
Record name | 4-CHLORO-2-NITROANILINE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Very soluble in ethanol, ether, acetic acid; slightly soluble in acetone, ligand, Insoluble in water, methanol, and ether, In water, 5,003 mg/L at 25 °C | |
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Vapor Pressure |
0.000485 [mmHg], 4.85X10-4 mm Hg at 25 °C (wat) | |
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Color/Form |
Orange crystals, Dark orange-yellow prisms from dil alc | |
CAS No. |
89-63-4 | |
Record name | 4-CHLORO-2-NITROANILINE | |
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Record name | 4-CHLORO-2-NITROANILINE | |
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Melting Point |
241 to 243 °F (NTP, 1992), 116.5 °C | |
Record name | 4-CHLORO-2-NITROANILINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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